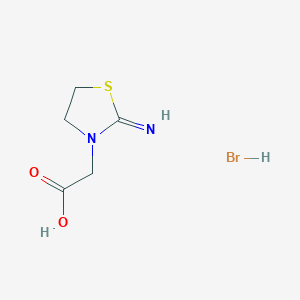

(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide

Overview

Description

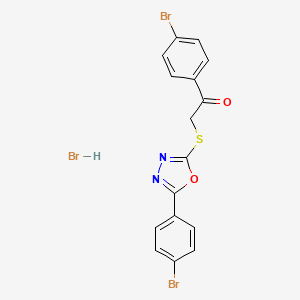

“(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide” is a chemical compound with the molecular formula C5H9BrN2O2S. It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O2S.BrH/c6-5-7(1-2-10-5)3-4(8)9;/h6H,1-3H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 241.11 .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been utilized in the synthesis of various thiazolidine derivatives through reactions with thiourea and substituted thioureas, demonstrating its versatility in organic synthesis. The reaction conditions and solvents, such as glacial acetic acid and methanol, significantly affect the yield and properties of the synthesized derivatives, highlighting the compound's role in facilitating diverse chemical reactions (Elokhina et al., 2008).

Antifibrotic and Anticancer Activity

Derivatives of this compound have been investigated for their antifibrotic and anticancer activities. A study revealed that certain amino(imino)thiazolidinone derivatives exhibit significant antifibrotic activity without possessing anticancer effects. These findings suggest potential therapeutic applications, particularly in treating fibrosis-related diseases (Kaminskyy et al., 2016).

Anticonvulsant Properties

Research into thiazole-bearing 4-thiazolidinones has identified compounds with promising anticonvulsant properties. The structural design of these compounds is influenced by known anticonvulsants, and their efficacy has been validated in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests. This area of study opens avenues for developing new anticonvulsant medications (Mishchenko et al., 2020).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been explored for antimicrobial and antifungal properties. Certain derivatives have shown efficacy against a range of agricultural fungi, suggesting their potential use as fungicides in agriculture. This application is particularly relevant for the development of new agricultural chemicals that can help manage plant diseases and improve crop yield (Liu et al., 2000).

Novel Synthesis Methods

Advancements in synthesis methods have been reported, including one-pot, three-component syntheses of 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines. These methods utilize ionic liquid-tethered 2-aminobenzimidazoles, demonstrating innovative approaches to synthesizing these compounds more efficiently and sustainably (Chen et al., 2016).

Future Directions

Thiazolidine derivatives, such as “(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

Thiazolidine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit diverse therapeutic and pharmaceutical activity . They are often used in probe design to study various biological targets .

Mode of Action

Thiazolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives have been reported to influence a variety of biological processes, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have been reported to exhibit a variety of biological responses, making them a highly prized moiety .

Action Environment

It is known that the synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the use of different catalysts .

properties

IUPAC Name |

2-(2-imino-1,3-thiazolidin-3-yl)acetic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.BrH/c6-5-7(1-2-10-5)3-4(8)9;/h6H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHPONIKLAQVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1CC(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479192-80-8 | |

| Record name | 3-Thiazolidineacetic acid, 2-imino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479192-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)

![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)

![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)

![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)